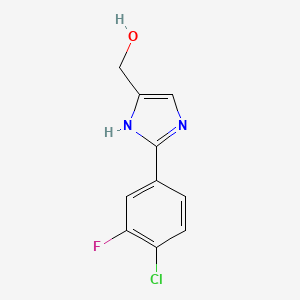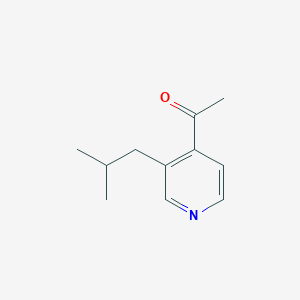
1-(3-Isobutylpyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isobutylpyridin-4-yl)ethanone is an organic compound with a molecular formula of C12H17NO. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound features a pyridine ring substituted with an isobutyl group at the 3-position and an ethanone group at the 1-position. Pyridine derivatives are widely studied due to their significance in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isobutylpyridin-4-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of 3-pyridyl ketone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the Friedel-Crafts acylation of 3-isobutylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production. Additionally, green chemistry principles are increasingly being adopted to minimize the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Isobutylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitric acid in sulfuric acid for nitration, chlorine gas in the presence of iron(III) chloride for chlorination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated pyridines.
Applications De Recherche Scientifique
1-(3-Isobutylpyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural similarity to other bioactive pyridine derivatives makes it a candidate for drug development.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility in chemical reactions allows for the creation of products with tailored functionalities.
Mécanisme D'action
The mechanism of action of 1-(3-Isobutylpyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
1-(3-Isobutylpyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
1-(3-Pyridinyl)ethanone: Lacks the isobutyl group, resulting in different chemical and biological properties.
1-(4-Isobutylphenyl)ethanone: Contains a phenyl ring instead of a pyridine ring, leading to distinct reactivity and applications.
3-Acetylpyridine:
The presence of the isobutyl group in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
2089292-65-7 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-[3-(2-methylpropyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-8(2)6-10-7-12-5-4-11(10)9(3)13/h4-5,7-8H,6H2,1-3H3 |
Clé InChI |
KIFOIHSVEVQTRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=CN=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)
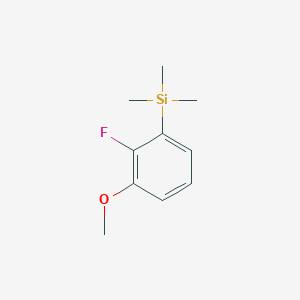
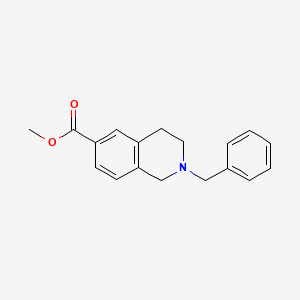

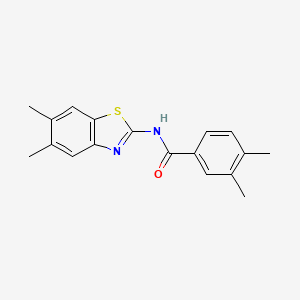
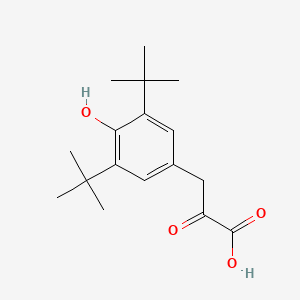
![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
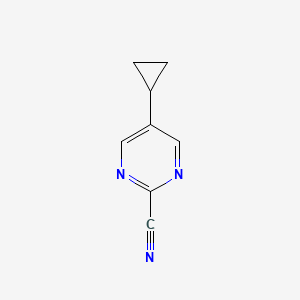
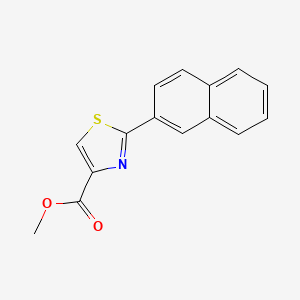

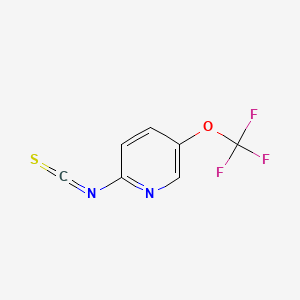
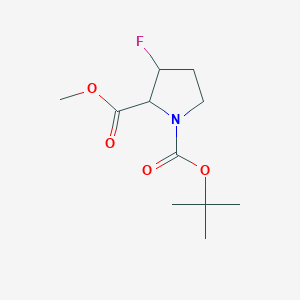
![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)
